molecular formula C10H21NO4Si B14224193 3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 820252-11-7

3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No.: B14224193
CAS No.: 820252-11-7
M. Wt: 247.36 g/mol
InChI Key: QWIOBBSXNMWKAW-UHFFFAOYSA-N
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Description

3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane is a silane-based compound with the molecular formula C10H21NO4Si. It is known for its unique structure, which includes a bicyclic ring system and a trimethoxysilyl group. This compound is commonly used as a coupling agent and adhesion promoter in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane typically involves the reaction of 3,4-epoxycyclohexylmethyltrimethoxysilane with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Functionalizes surfaces for biomolecule attachment in biosensors and diagnostic devices.

    Medicine: Potential use in drug delivery systems due to its ability to modify surfaces and improve biocompatibility.

    Industry: Enhances the properties of composites, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, promoting adhesion between different materials. The epoxide ring can also undergo nucleophilic attack, leading to functionalization of surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane is unique due to its bicyclic structure and the presence of both an epoxide ring and a trimethoxysilyl group. This combination allows it to undergo a variety of chemical reactions and makes it highly versatile for different applications .

Properties

CAS No.

820252-11-7

Molecular Formula

C10H21NO4Si

Molecular Weight

247.36 g/mol

IUPAC Name

trimethoxy-[2-(7-oxa-3-azabicyclo[4.1.0]heptan-3-yl)ethyl]silane

InChI

InChI=1S/C10H21NO4Si/c1-12-16(13-2,14-3)7-6-11-5-4-9-10(8-11)15-9/h9-10H,4-8H2,1-3H3

InChI Key

QWIOBBSXNMWKAW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCN1CCC2C(C1)O2)(OC)OC

Origin of Product

United States

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